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(11S,15R)-8-methyl-4-[[4-(trifluoromethyl)phenyl]methyl]-1,3,5,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2(6),3,9-trien-7-one

Cat. No.: B1680911
CAS No.: 167298-74-0
M. Wt: 389.4 g/mol
InChI Key: JOSMPBVYYKRYLG-QWHCGFSZSA-N
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Description

Rationale for PDE Inhibition in Research and Therapeutic Exploration

The modulation of cyclic nucleotide signaling through the inhibition of PDEs presents a significant avenue for biological research and therapeutic development. By preventing the breakdown of cAMP and cGMP, PDE inhibitors can sustain and amplify downstream signaling pathways mediated by these molecules. This approach allows researchers to investigate the specific roles of cyclic nucleotides in various cellular functions and disease states.

SCH-51866, as a PDE1 and PDE5 inhibitor, has been utilized to explore the implications of inhibiting these specific PDE isoforms. PDE1 activity is stimulated by calcium-calmodulin and can hydrolyze both cAMP and cGMP, although some isoforms show preference for cGMP nih.govfrontiersin.org. PDE5 is primarily known for its role in hydrolyzing cGMP medkoo.commedchemexpress.comnih.gov. Inhibiting these enzymes with compounds like SCH-51866 can lead to increased levels of cGMP and, depending on the specific PDE1 isoform and cellular context, potentially cAMP, thereby influencing processes regulated by these second messengers.

Modulating Cyclic Nucleotide Signaling for Biological Inquiry

Modulating cyclic nucleotide signaling is a fundamental approach in biological inquiry to dissect the intricate pathways controlled by cAMP and cGMP. Inhibition of specific PDE isoforms allows for targeted manipulation of these signaling cascades. SCH-51866, by inhibiting PDE1 and PDE5, impacts the hydrolysis of both cAMP and cGMP.

Studies using SCH-51866 have investigated its effects on processes influenced by cGMP, such as platelet aggregation and vascular smooth muscle function. SCH-51866 has been shown to inhibit collagen-induced human platelet aggregation and attenuate platelet adhesion in rat models, effects associated with increased platelet cGMP levels. medkoo.comnih.gov Additionally, research has explored its impact on neointimal formation and blood pressure in hypertensive rat models, highlighting the role of PDE1 and PDE5 inhibition in vascular health. medchemexpress.comnih.gov

Research has also utilized SCH-51866 to investigate cyclic nucleotide signaling in the context of neurodegenerative diseases. A study in a mouse model of Huntington's disease explored the effects of SCH-51866 on cyclic nucleotide levels and disease progression, although it did not find a modification of disease progression in this specific model nih.govnih.govplos.orgresearchgate.net. This demonstrates the use of SCH-51866 as a tool to probe the involvement of PDE1 and PDE5 in complex biological systems.

Historical Context of PDE Inhibitors as Research Probes

The use of PDE inhibitors as research probes has a considerable history, allowing scientists to understand the diverse functions of the PDE superfamily and the specific roles of individual isoforms. Early studies with non-selective PDE inhibitors provided initial insights into the broad impact of cyclic nucleotide hydrolysis. As more selective inhibitors were developed, researchers could begin to delineate the contributions of specific PDE families to various cellular and physiological processes.

While the historical context of PDE inhibitors as research probes includes a wide range of compounds targeting different PDE families, including early PDE4 inhibitors like Rolipram encyclopedia.pubnih.govresearchgate.net, the development and use of inhibitors like SCH-51866 represent advancements in targeting specific combinations of PDE isoforms. SCH-51866 emerged as a tool to investigate the combined inhibition of PDE1 and PDE5, offering a distinct pharmacological profile compared to inhibitors selective for a single PDE family. medkoo.comnih.gov Its use in studies examining platelet function and vascular effects contributed to the broader understanding of how modulating cGMP, and potentially cAMP through PDE1 inhibition, impacts these systems. The application of SCH-51866 in models of neurological disorders further illustrates the evolution of using selective PDE inhibitors to probe the involvement of cyclic nucleotide signaling in complex diseases. nih.govnih.govplos.orgresearchgate.net

Detailed Research Findings Related to SCH-51866

Research has characterized SCH-51866 as a potent inhibitor of PDE1 and PDE5 enzymes. In vitro studies have reported IC50 values of 70 nM for PDE1 and 60 nM for PDE5. medkoo.commedchemexpress.comnih.govbiorbyt.com These values indicate that SCH-51866 inhibits these enzymes at relatively low concentrations.

Studies investigating the effects of SCH-51866 on platelet function demonstrated its antiplatelet properties. SCH-51866 inhibited collagen-induced aggregation of washed human platelets with an IC50 of 10 µM. medkoo.commedchemexpress.comnih.gov It also significantly attenuated the adhesion of platelets to injured rat aortas. medkoo.comnih.gov These antiplatelet effects were associated with significant increases in platelet cGMP levels. medkoo.comnih.gov

In spontaneously hypertensive rats (SHRs), SCH-51866 demonstrated vascular protective effects. It inhibited neointima formation in balloon catheter-injured carotid arteries and elicited a dose-dependent reduction in blood pressure in SHRs. medchemexpress.comnih.gov These findings suggest that the combined inhibition of PDE1 and PDE5 contributes to these beneficial vascular effects.

A study evaluating SCH-51866 in the R6/2 mouse model of Huntington's disease investigated its effects on various endpoints relevant to the disease pathophysiology. nih.govnih.govplos.org While SCH-51866 was confirmed to inhibit PDE1 and PDE5 in this context and showed a favorable pharmacokinetic profile for central inhibition of PDE1, chronic administration did not ameliorate disease progression in this specific mouse model. nih.govplos.org This research highlights the importance of evaluating the effects of PDE inhibitors in specific disease models to understand their potential therapeutic utility.

The selectivity profile of SCH-51866 has been further investigated, showing weaker potency against other PDE isoforms such as PDE2A and PDE9 compared to PDE1 and PDE5. nih.govplos.org

Below is a summary of key in vitro inhibition data for SCH-51866:

PDE IsozymeIC50 (nM)Reference
PDE170 medkoo.commedchemexpress.comnih.govplos.orgbiorbyt.com
PDE560 medkoo.commedchemexpress.comnih.govplos.orgbiorbyt.com
PDE2A~1320 (1.32 µM) nih.govplos.org
PDE9~44000 (44 µM) nih.govplos.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18F3N5O B1680911 (11S,15R)-8-methyl-4-[[4-(trifluoromethyl)phenyl]methyl]-1,3,5,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2(6),3,9-trien-7-one CAS No. 167298-74-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

167298-74-0

Molecular Formula

C19H18F3N5O

Molecular Weight

389.4 g/mol

IUPAC Name

(11S,15R)-8-methyl-4-[[4-(trifluoromethyl)phenyl]methyl]-1,3,5,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2(6),3,9-trien-7-one

InChI

InChI=1S/C19H18F3N5O/c1-26-17(28)15-16(27-13-4-2-3-12(13)23-18(26)27)25-14(24-15)9-10-5-7-11(8-6-10)19(20,21)22/h5-8,12-13H,2-4,9H2,1H3,(H,24,25)/t12-,13+/m0/s1

InChI Key

JOSMPBVYYKRYLG-QWHCGFSZSA-N

Isomeric SMILES

CN1C(=O)C2=C(N=C(N2)CC3=CC=C(C=C3)C(F)(F)F)N4C1=N[C@@H]5[C@H]4CCC5

Canonical SMILES

CN1C(=O)C2=C(N=C(N2)CC3=CC=C(C=C3)C(F)(F)F)N4C1=NC5C4CCC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

cis-5,6a,7,8,9,9a-hexahydro-2-(4-(trifluoromethyl)phenylmethyl)-5-methyl-cyclopent(4,5)imidazo(2,1-b)purin-4(3H)-one
SCH 51866
SCH-51866

Origin of Product

United States

Molecular Mechanisms of Sch 51866 As a Phosphodiesterase Inhibitor

Phosphodiesterase Isoform Selectivity Profile

SCH-51866 has been characterized for its inhibitory potency and selectivity across various PDE isoforms. nih.govplos.org Its profile indicates potent inhibition of PDE1 and PDE5, with differing potencies against other PDE families. nih.govplos.orgmedchemexpress.commedchemexpress.comnih.gov

Potent Inhibition of PDE1 Isoforms

SCH-51866 is recognized as a potent inhibitor of PDE1 enzymes. nih.govmedchemexpress.commedchemexpress.comnih.govwikipedia.orgresearchgate.net PDE1 is a calcium- and calmodulin-dependent PDE family comprising several subtypes (PDE1A, PDE1B, and PDE1C), which hydrolyze both cAMP and cGMP. nih.govacs.orgwikipedia.org

Inhibition of PDE1A3 Catalytic Domain

Research indicates that SCH-51866 inhibits the catalytic domain of PDE1A3. In one study, SCH-51866 showed an IC₅₀ of 70 nM for PDE1 inhibition, and specifically against recombinant PDE1A3, an IC₅₀ of 70 nM was reported. nih.govplos.org

Inhibition of PDE1B

SCH-51866 has demonstrated potent inhibition of PDE1B. When tested at a concentration of 10 µM in a diversity panel, SCH-51866 showed complete inhibition (100% inhibition) of PDE1B. nih.govplos.org PDE1B is predominantly expressed in the brain and is implicated in learning and memory. acs.orgresearchgate.netfrontiersin.org

Potent Inhibition of PDE5

In addition to PDE1, SCH-51866 is also a potent inhibitor of PDE5. medchemexpress.commedchemexpress.comnih.govwikipedia.orgresearchgate.netvrachi.name PDE5 is primarily responsible for hydrolyzing cGMP and is notably expressed in vascular smooth muscle cells and the corpus cavernosum. auajournals.org Reported IC₅₀ values for SCH-51866 against PDE5 vary, with some studies indicating an IC₅₀ of 60 nM medchemexpress.commedchemexpress.comnih.gov, while others report a weaker potency against the PDE5 catalytic domain with an IC₅₀ of 2.84 µM nih.govplos.org. This discrepancy might be related to the use of full-length PDE5 versus the catalytic domain in different assays. plos.org

Differential Selectivity Ratios

SCH-51866 exhibits differential selectivity ratios across PDE isoforms. It is described as a selective PDE1/5 inhibitor. nih.govplos.orgresearchgate.net Some sources suggest SCH-51866 has a selectivity of over 300-fold for PDE1 over PDE5 researchgate.netfrontiersin.org, while other data indicates more equipotent inhibition of PDE1 (IC₅₀ = 70 nM) and PDE5 (IC₅₀ = 60 nM) plos.orgmedchemexpress.commedchemexpress.comnih.gov. Studies comparing its potency against a panel of PDEs show significantly lower potency against isoforms other than PDE1 and PDE5. nih.govplos.org

A summary of IC₅₀ values illustrating the selectivity profile is presented in the table below, compiled from available research data:

PDE IsoformIC₅₀ (nM)Reference
PDE170 plos.orgmedchemexpress.commedchemexpress.comnih.gov
PDE1A370 nih.govplos.org
PDE1B< 10000 (100% inhibition at 10 µM) nih.govplos.org
PDE2A31320 nih.govplos.org
PDE3 Cat17270 plos.org
PDE4 Cat> 100000 plos.org
PDE560 medchemexpress.commedchemexpress.comnih.gov
PDE5 Cat2840 nih.govplos.org
PDE6ABNI plos.org
PDE7A1> 100000 plos.org
PDE7B1500 nih.gov
PDE8A1NI plos.org
PDE9A251350 plos.org
PDE10A1000 pnas.orgpnas.orgnih.gov
PDE10A1 (cAMP)16030 plos.org
PDE11A1 (cAMP)21890 plos.org

*Values marked with * are approximate or derived from inhibition percentages at a specific concentration. NI: No Inhibition reported at the tested concentration.

Inhibition of Other PDE Isoforms

PDE2A

Research indicates that SCH-51866 inhibits PDE2A. When tested at a concentration of 10 µM, SCH-51866 showed 92% inhibition of PDE2A. nih.gov However, other studies report a weaker potency for PDE2A3 with an IC₅₀ of 1.32 µM. nih.gov PDE2 is known to hydrolyze both cAMP and cGMP and is allosterically activated by cGMP. oup.commpg.de

PDE7A and PDE7B

SCH-51866 has been shown to inhibit both PDE7A and PDE7B, which are cAMP-specific phosphodiesterases. pnas.orgnih.govaustinpublishinggroup.com Recombinant PDE7B activity was blocked by SCH-51866 with an IC₅₀ of 44 µM in one study. pnas.org Another study examining human PDE7B expressed in COS-7 cells reported an IC₅₀ of 1.5 µM for SCH-51866. researchgate.netnih.gov PDE7A exhibits a similar pattern of inhibitor sensitivity to PDE7B, with an IC₅₀ of 35 µM for SCH-51866 in recombinant PDE7A expressed in Sf-9 cells. pnas.org

PDE9

SCH-51866 is also recognized as an inhibitor of PDE9. pnas.orgnih.gov PDE9 is a cGMP-specific phosphodiesterase with high affinity and selectivity for cGMP. acs.orguniprot.org Early reports indicated an IC₅₀ of 44 µM for PDE9. nih.gov More recent studies have reported IC₅₀ values such as 1.55 µM against PDE9A1 expressed in COS-7 cells and 1.5 µM against PDE9 in retinal pigment epithelium cells. nih.govacs.org

PDE10A

SCH-51866 has been found to inhibit PDE10A. oup.compnas.orgmedchemexpress.com PDE10A is a dual-substrate phosphodiesterase capable of hydrolyzing both cAMP and cGMP. pnas.org SCH-51866 inhibits PDE10A with an IC₅₀ of 1.0 µM. pnas.orgnih.gov This potency is within 10-fold of doses previously considered specific for other inhibitors, suggesting structural features of SCH-51866 may be useful for developing more selective PDE10A inhibitors. pnas.orgnih.govopenresearchlibrary.org

Here is a summary of the inhibitory potencies of SCH-51866 against various PDE isoforms:

PDE IsoformIC₅₀ (µM)NotesSource
PDE10.07Also reported as 70 nM nih.govmedchemexpress.commedkoo.com
PDE2A1.3292% inhibition at 10 µM nih.gov
PDE50.06Also reported as 60 nM nih.govmedchemexpress.commedkoo.com
PDE7A35Recombinant, Sf-9 cells pnas.org
PDE7B44Recombinant, Baculovirus system pnas.orgnih.gov
PDE7B1.5Recombinant, COS-7 cells, human PDE7B researchgate.netnih.gov
PDE944Early report nih.gov
PDE9A11.55Recombinant, COS-7 cells acs.org
PDE91.5Retinal pigment epithelium cells nih.gov
PDE10A1.0 pnas.orgnih.gov

Impact on Cyclic Nucleotide Hydrolysis and Accumulation

By inhibiting the activity of various PDE enzymes, SCH-51866 affects the cellular metabolism of cyclic nucleotides, specifically 3',5'-cAMP and 3',5'-cGMP. researchgate.netresearchgate.net

Hydrolysis of 3',5'-cAMP and 3',5'-cGMP

PDEs are the primary enzymes responsible for the hydrolysis of 3',5'-cAMP to 5'-AMP and 3',5'-cGMP to 5'-GMP, effectively terminating their signaling cascades. researchgate.netoup.comfrontiersin.org SCH-51866, as a PDE inhibitor, reduces the rate at which these cyclic nucleotides are hydrolyzed by the specific PDE isoforms it targets. For instance, its inhibition of PDE7A and PDE7B, which are cAMP-specific, impacts cAMP hydrolysis. pnas.orgnih.govaustinpublishinggroup.com Similarly, its inhibition of PDE9, a cGMP-specific PDE, affects cGMP hydrolysis. nih.govacs.orguniprot.org The inhibition of dual-substrate PDEs like PDE2A and PDE10A by SCH-51866 influences the hydrolysis of both cAMP and cGMP, although the extent may vary depending on the specific PDE and cellular context. nih.govpnas.orgnih.gov

Consequential Elevation of Intracellular Cyclic Nucleotide Levels

The inhibition of PDE-mediated hydrolysis by SCH-51866 leads to an increase in the intracellular concentrations of 3',5'-cAMP and/or 3',5'-cGMP. pnas.orgaustinpublishinggroup.comresearchgate.netopenresearchlibrary.org This elevation of cyclic nucleotide levels is a direct consequence of reduced degradation. For example, studies have shown that doses of SCH-51866 that inhibited platelet adhesion caused significant increases in platelet cGMP. medkoo.comcapes.gov.br In retinal pigment epithelium cells, SCH-51866, acting as a PDE9 inhibitor, resulted in cGMP accumulation. nih.gov The extent to which cAMP and cGMP levels are elevated depends on the specific PDE isoforms present in a given cell or tissue, their relative contribution to cyclic nucleotide hydrolysis, and the potency of SCH-51866 against those isoforms. Increased intracellular levels of cAMP and cGMP can then modulate the activity of downstream signaling molecules, such as protein kinase A (PKA) and protein kinase G (PKG), respectively, thereby influencing a wide range of cellular processes. researchgate.netoup.comaustinpublishinggroup.com

Associated Downstream Signaling Pathways

The inhibition of PDEs by SCH-51866 leads to elevated intracellular levels of cAMP and cGMP, which in turn modulate downstream signaling pathways.

Modulation of cAMP/PKA/CREB/BDNF Pathways

The cAMP signaling pathway plays a fundamental role in various cellular processes, including synaptic transmission, plasticity, and gene regulation. nih.gov Increased intracellular cAMP levels, resulting from PDE inhibition, can activate Protein Kinase A (PKA). frontiersin.orgmdpi.comfrontiersin.org PKA then phosphorylates the cAMP response element-binding protein (CREB), a transcription factor crucial for learning and memory. frontiersin.orgmdpi.comfrontiersin.orgekb.eg Phosphorylated CREB (pCREB) can initiate the transcription of target genes, including brain-derived neurotrophic factor (BDNF). frontiersin.orgfrontiersin.orgekb.egresearchgate.net BDNF is a neurotrophic factor essential for neuronal plasticity, survival, and differentiation. frontiersin.orgekb.egresearchgate.net Therefore, by inhibiting PDEs that hydrolyze cAMP, SCH-51866 can potentially enhance the cAMP/PKA/CREB/BDNF pathway.

Modulation of cGMP/PKG/CREB/BDNF Pathways

Similarly, the cGMP signaling pathway is involved in neuroplasticity and other cellular functions. nih.gov Elevated cGMP levels, due to PDE inhibition, can activate protein kinase G (PKG). frontiersin.orgaffbiotech.com PKG, like PKA, can also contribute to the phosphorylation and activation of CREB. frontiersin.org This convergence on CREB allows for the modulation of BDNF expression and other downstream targets involved in neuronal function and plasticity. frontiersin.orgresearchgate.net SCH-51866's activity as a PDE1 and PDE5 inhibitor suggests it can influence cGMP levels and subsequently the cGMP/PKG/CREB/BDNF pathway. Studies have shown that doses of SCH-51866 that inhibited platelet adhesion caused significant increases in platelet cGMP. medkoo.comnih.gov

Interaction with Calcium and Calmodulin in PDE1 Activation

Phosphodiesterase 1 (PDE1) is a calcium- and calmodulin-dependent phosphodiesterase. wikipedia.orgnih.govguidetopharmacology.org Its activity is regulated by the binding of a calcium-calmodulin complex. frontiersin.orgwikipedia.orgnih.govguidetopharmacology.org An increase in intracellular calcium levels can lead to the formation of this complex, activating PDE1 and increasing the hydrolysis of cAMP and cGMP. frontiersin.org This mechanism integrates calcium signaling with cyclic nucleotide pathways. As an inhibitor of PDE1, SCH-51866 interferes with this calcium- and calmodulin-dependent enzyme activity, thereby preventing the increased hydrolysis of cAMP and cGMP that would otherwise occur with elevated calcium.

Off-Target Receptor and Ion Channel Modulation

While primarily known for its PDE inhibitory activity, SCH-51866 has also been assessed for its activity at other targets, revealing some off-target modulation.

Alpha-2 Adrenergic Receptor Activity

In a diversity panel screen, SCH-51866 showed off-target activity against the alpha-2 adrenergic receptor, exhibiting 88% inhibition when tested at 10 µM. nih.gov Alpha-2 adrenergic receptors are G protein-coupled receptors involved in various physiological processes, including the regulation of neurotransmitter release and smooth muscle contraction. eajm.orgwikipedia.orgnih.gov While this activity was observed at a concentration higher than the reported IC50 for PDE1 inhibition, it indicates a potential for interaction with this receptor class at sufficient concentrations. nih.gov

Neurokinin-3 (NK3) Receptor Activity

SCH-51866 also demonstrated off-target activity at the Neurokinin-3 (NK3) receptor in a diversity panel screen. nih.gov At a concentration of 10 µM, SCH-51866 showed 57% inhibition of the NK3 receptor. nih.gov The NK3 receptor is a G protein-coupled receptor that binds neurokinin B and is involved in modulating dopaminergic signaling and neuroendocrine regulation. uu.nlscielo.org.conih.govwomensmentalhealth.org Similar to the alpha-2 adrenergic receptor activity, this was observed at a concentration higher than the PDE1 IC50, suggesting it may be relevant at higher exposures. nih.gov

Sodium Channel (Site 2) Interactions

Beyond its primary activity as a phosphodiesterase inhibitor, SCH-51866 has also shown interactions with other molecular targets. A diversity panel screen indicated that SCH-51866 caused submaximal inhibition (66%) at Site 2 of the Na+ channel when assessed at a concentration of 10 µM. plos.org

Further research involving patch-clamp measurements on bovine cone cGMP-gated channels (cyclic-nucleotide-gated-channel, CNGA3) expressed in human embryonic kidney cells (HEK 293) revealed a reversible, competitive, and dose-dependent inhibition of sodium currents by SCH-51866 with an IC50 of 25 µM. researchgate.net This suggests that SCH-51866 can act as an antagonist of certain calcium-permeable channels, competing with cGMP for a regulatory site. researchgate.net

Target Type of Interaction Inhibition (%) at 10 µM IC50 (µM) Reference
Na+ Channel (Site 2) Inhibition 66 >10 plos.org
CNGA3 (Sodium Currents) Inhibition Not specified 25 researchgate.net

Human Choline (B1196258) Transporter Modulation

The diversity panel screen also indicated that SCH-51866 exhibited significant inhibition (94%) of the human choline transporter when assessed at a concentration of 10 µM. plos.org This suggests that SCH-51866 can modulate the activity of the human choline transporter, which is involved in the reuptake of choline into neurons.

Based on the reported data, the off-target effects on the sodium channel and human choline transporter would not be expected to significantly contribute to observed efficacy in studies where the brain exposure of SCH-51866 is maintained in the low µM range, as the concentrations required for substantial inhibition of these targets appear to be higher than those needed for potent PDE1 inhibition. plos.org

Preclinical Biological Activity and Research Findings of Sch 51866

In Vitro Pharmacological Characterization

In vitro studies have focused on the direct effects of SCH-51866 on platelet behavior, specifically its influence on aggregation and adhesion.

Inhibition of Platelet Aggregation

SCH-51866 has demonstrated the ability to inhibit platelet aggregation induced by collagen in washed human platelets. Research indicates an IC50 of 10 µM for this inhibitory effect. nih.govcapes.gov.brmedchemexpress.com This suggests that SCH-51866 can interfere with the process by which platelets clump together, a key event in thrombus formation.

Table 1: In Vitro Inhibition of Human Platelet Aggregation

CompoundInducing AgentPlatelet TypeIC50 (µM)
SCH-51866CollagenWashed Human10
E4021CollagenWashed Human4

In Vivo Studies in Disease Models

In vivo research has investigated the effects of SCH-51866 in animal models relevant to cardiovascular disease, particularly hypertension.

Cardiovascular Research in Hypertension Models

Studies in spontaneously hypertensive rats (SHRs) have provided insights into the effects of SCH-51866 on vascular remodeling and blood pressure.

Effect on Neointimal Formation in Spontaneously Hypertensive Rats

Neointimal formation, the thickening of the inner layer of a blood vessel, is a process involved in the pathology of various cardiovascular diseases, including restenosis after angioplasty. nih.govplos.org In studies involving SHRs subjected to balloon angioplasty of the carotid arteries, SCH-51866 inhibited neointima formation. nih.govcapes.gov.br This finding suggests a potential vascular protective effect of SCH-51866 in the context of injury-induced vascular remodeling. In contrast, E4021, a selective PDE5 inhibitor, did not exhibit this effect on neointimal formation in SHRs. nih.govcapes.gov.br

Influence on Blood Pressure in Hypertensive Models

SCH-51866 has been shown to influence blood pressure in hypertensive models. In SHRs, oral administration of SCH-51866 elicited a dose-dependent reduction in blood pressure. nih.govcapes.gov.br This hemodynamic effect distinguishes it from selective PDE5 inhibitors like E4021, which did not affect blood pressure in these models. nih.govcapes.gov.br The observed reduction in blood pressure in SHRs suggests that the combined inhibition of PDE1 and PDE5 by SCH-51866 may contribute to antihypertensive effects. nih.govcapes.gov.brnih.gov

Table 2: Effect on Blood Pressure in Spontaneously Hypertensive Rats (SHRs)

CompoundModelEffect on Blood Pressure
SCH-51866SHRDose-dependent reduction
E4021SHRNo effect

Compound Names and PubChem CIDs

Neurological Research in Huntington's Disease Models

Research into the neurological effects of SCH-51866 has included evaluation in preclinical models of Huntington's disease, particularly the R6/2 mouse model. This model is widely used to study HD pathogenesis and evaluate potential therapeutic compounds nih.govplos.orgresearchgate.netplos.org.

Evaluation in R6/2 Mouse Models of Huntington's Disease

SCH-51866 has been evaluated in the R6/2 mouse model to assess its potential to ameliorate aspects of HD pathophysiology nih.govplos.orgresearchgate.net. Studies involved chronic oral administration of the compound nih.govplos.orgresearchgate.net. Despite exhibiting a favorable pharmacokinetic profile and evidence of centrally inhibiting PDE1 at certain oral doses, chronic administration of SCH-51866 did not ameliorate disease progression in the R6/2 model nih.govplos.org.

Assessment of Effects on Disease Progression Metrics

In the R6/2 mouse model, a variety of endpoints relevant to HD pathophysiology were assessed following chronic oral administration of SCH-51866. These endpoints included motor, cognitive, and structural metrics nih.govplos.org. However, chronic treatment with SCH-51866 did not demonstrate a significant beneficial role in modifying disease progression as measured by these endpoints nih.govplos.orgresearchgate.netescholarship.org. Specifically, no significant beneficial role was observed in either motor or cognitive behavioral tasks escholarship.orgnih.gov.

Modulatory Effects on Striatal Cyclic Nucleotide Levels

Evaluation of SCH-51866 included its ability to modulate cAMP and cGMP levels in the striatum of R6/2 mice nih.govplos.org. Studies showed a dose-dependent accumulation of SCH-51866 in brain extracellular fluid, accompanied by a concomitant elevation of cGMP nih.gov. The accumulation of cGMP increased dose-proportionally nih.gov. Significantly elevated cGMP levels were detected at certain oral doses nih.gov. Levels of SCH-51866 in dialysate were within the range considered highly selective for PDE1 inhibition nih.gov.

Electrophysiological Assessments in Hippocampal Slices

Electrophysiological evaluations of SCH-51866 were conducted in acute hippocampal slices from R6/2 mice nih.gov. These assessments aimed to determine if SCH-51866 could acutely reverse electrophysiological phenotypes observed in R6/2 hippocampal slices nih.gov.

Basal synaptic transmission, assessed by input-output (I-O) characteristics, was found to be elevated in R6/2 hippocampal slices compared to wild-type (WT) controls nih.govresearchgate.net. Acute application of SCH-51866 (at a concentration of 3 µM) did not significantly reduce this elevated basal synaptic transmission nih.gov.

Here is a summary of the effect on basal synaptic transmission:

GroupBasal Synaptic Transmission (Relative to WT)Effect of SCH-51866 (3 µM)
Wild TypeNormalNot applicable
R6/2ElevatedNo significant reduction

Paired-pulse facilitation (PPF) was also investigated in R6/2 hippocampal slices nih.gov. PPF is a form of short-term synaptic plasticity that is often used to assess changes in neurotransmitter release probability nih.govcore.ac.ukfrontiersin.org. In R6/2 slices, PPF was found to be altered nih.gov. Acute application of SCH-51866 (3 µM) significantly restored PPF to levels observed in WT slices nih.govresearchgate.net. This restoration suggests a modest reduction in glutamate (B1630785) release probability after PDE1 inhibition nih.gov.

Here is a summary of the effect on paired-pulse facilitation:

GroupPaired-Pulse Facilitation (PPF)Effect of SCH-51866 (3 µM)
Wild TypeNormalNot applicable
R6/2AlteredRestored to WT levels

Further investigation into long-term potentiation (LTP) in R6/2 hippocampal slices showed that application of SCH-51866 (3 µM) did not result in an LTP amplitude significantly different from R6/2 slices recorded without the compound nih.gov. Based on these electrophysiological assessments, it was concluded that SCH-51866 did not improve electrophysiological parameters in hippocampal slices from R6/2 animals at a concentration sufficient to fully inhibit the PDE1 enzyme nih.gov.

SCH-51866 is characterized as a potent and selective inhibitor of phosphodiesterase 1 (PDE1) and phosphodiesterase 5 (PDE5) nih.govmedchemexpress.com. Research indicates that SCH-51866 inhibits PDE1 and PDE5 isozymes with IC50 values of 70 nM and 60 nM, respectively nih.govmedchemexpress.com. It has demonstrated a selectivity of over 300-fold for PDE1 compared to PDE5 in some studies, although other reports suggest equipotency frontiersin.orgresearchgate.netnih.gov. The discrepancy in reported PDE5 potency might be related to the specific form of PDE5 used in assays (full-length versus catalytic domain) nih.gov.

SCH-51866 has shown antiplatelet and antiproliferative effects in preclinical studies nih.govmedchemexpress.com. It inhibited collagen-induced aggregation of washed human platelets with an IC50 of 10 µM nih.govmedchemexpress.com. SCH-51866 also attenuated the adhesion of platelets to injured rat aortas and caused significant increases in platelet cyclic guanosine (B1672433) monophosphate (cGMP) levels nih.gov. Furthermore, oral administration of SCH-51866 inhibited neointima formation in balloon catheter-injured carotid arteries of spontaneously hypertensive rats (SHRs) nih.govmedchemexpress.com.

Long-Term Potentiation (LTP)

Long-term potentiation (LTP) is a form of synaptic plasticity crucial for learning and memory frontiersin.org. Studies have investigated the effects of SCH-51866 on LTP, particularly in the context of neurological disorders like Huntington's disease (HD) nih.govdntb.gov.uaresearchgate.net. In acute hippocampal slices from R6/2 mouse models of HD, application of SCH-51866 (3 µM) did not result in an amplitude of LTP significantly different from slices recorded without the compound nih.gov. This suggests that, at a concentration sufficient to fully inhibit the PDE1 enzyme, SCH-51866 did not improve electrophysiological parameters related to LTP in this specific HD model nih.gov. While PDE inhibitors are generally thought to enhance brain information processing and memory, likely due to effects on LTP, SCH-51866 did not show this effect in the tested HD model context nih.govresearchgate.net.

Table 1: SCH-51866 Effect on Hippocampal LTP in R6/2 Mice

ConditionSCH-51866 ConcentrationLTP Amplitude (% of baseline)
R6/2 slices (ACSF)0 µMData not explicitly provided as a single value, but shown graphically as impaired compared to WT nih.gov
R6/2 slices (SCH-51866)3 µMNot significantly different from R6/2 slices in ACSF nih.gov
Absence of Significant Efficacy in Select Preclinical HD Endpoints

Despite the rationale for investigating PDE inhibitors in Huntington's disease due to observed disturbances in cyclic nucleotide signaling in HD models, SCH-51866 has been evaluated and found to lack significant efficacy in certain preclinical HD endpoints frontiersin.orgnih.govplos.orgresearchgate.net. Studies in the R6/2 mouse model of HD, a commonly used preclinical model, have shown that chronic oral administration of SCH-51866 did not modify disease progression frontiersin.orgnih.govplos.orgresearchgate.net. The evaluation included a variety of endpoints, and the PDE1/5 inhibitor did not demonstrate a beneficial effect nih.govplos.orgresearchgate.net. This lack of effect was observed even at concentrations of SCH-51866 sufficient to fully inhibit the PDE1 enzyme in hippocampal slices nih.gov. Endpoints evaluated in such studies can include measures of locomotion, rearing rate, and potentially other behavioral or physiological markers relevant to HD progression in mice researchgate.net.

Table 2: Summary of SCH-51866 Efficacy in R6/2 Mouse Model of HD

Endpoint EvaluatedEffect of Chronic Oral SCH-51866 AdministrationSource
Disease ProgressionNo modification frontiersin.orgnih.govplos.orgresearchgate.net
Electrophysiological parameters (LTP) in hippocampal slicesNo improvement at 3 µM nih.gov
Locomotion (Total, Center)No significant effect reported researchgate.net (Based on study description)
Rearing Rate (Center, Total)No significant effect reported researchgate.net (Based on study description)

Brain Penetration and Central Activity

For a compound to exert central effects, it must be able to penetrate the blood-brain barrier (BBB) and achieve sufficient concentrations in the brain fda.gov. SCH-51866 has been reported to show activity in the brain frontiersin.orgresearchgate.net. Pharmacokinetic analysis of SCH-51866 in mice following intravenous (iv) administration indicated moderate plasma clearance and a high volume of distribution at steady state, with an elimination half-life of 3.87 hours nih.gov. Following oral administration in mice, concentrations of SCH-51866 were measurable in the brain for up to 8 hours nih.gov. Brain-to-plasma concentration ratios ranged from 0.1 to 0.4, suggesting distribution into the brain parenchyma nih.gov. At the time of peak plasma concentration (Tmax), the concentration of SCH-51866 in the mouse brain was approximately 500 nM after oral administration of 10 mg/kg nih.gov. This brain concentration is reported to effectively exceed the biochemical IC50 for PDE1 by approximately 7-fold, suggesting that the compound reaches levels in the brain sufficient to inhibit its primary target, PDE1 nih.gov.

Table 3: SCH-51866 Pharmacokinetic Parameters in Mice (following 10 mg/kg oral dose)

ParameterValueUnitSource
Brain Concentration at Tmax~500nM nih.gov
Brain-to-Plasma Ratio0.1 - 0.4Ratio nih.gov
Plasma Clearance (iv)1.75L/hr/kg nih.gov
Volume of Distribution (steady state, iv)4.48L/kg nih.gov
Elimination Half-life (iv)3.87hours nih.gov

The ability of SCH-51866 to penetrate the brain and inhibit PDE1 centrally supports its evaluation in preclinical models of neurological conditions where PDE1 activity may be implicated frontiersin.orgresearchgate.netnih.govgoogleapis.com.

Methodological Approaches in Sch 51866 Research

In Vitro Enzyme Activity Assays

In vitro enzyme activity assays are fundamental to characterizing the direct interaction between SCH-51866 and its target enzymes, particularly PDEs. These assays provide crucial data on the potency and selectivity of the compound.

Determination of Inhibitory Concentrations (IC50 Values)

The inhibitory concentration 50 (IC50) is a key metric determined through in vitro enzyme activity assays. It represents the concentration of SCH-51866 required to inhibit 50% of the enzyme's activity. Studies have reported IC50 values for SCH-51866 against various PDE isoforms to assess its potency. SCH-51866 has been identified as a potent inhibitor of PDE1 and PDE5. Reported IC50 values for PDE1 and PDE5 are in the nanomolar range, specifically 70 nM for PDE1 and 60 nM for PDE5. medchemexpress.comnih.govcapes.gov.brmedchemexpress.eu Some studies using recombinant PDE5 catalytic domain reported a weaker potency with an IC50 of 2.84 µM, suggesting that the specific enzyme preparation can influence the observed potency. nih.gov

PDE Isoform Selectivity Panels

To understand the specificity of SCH-51866, it is tested against a panel of different PDE isoforms (PDE1-11). This helps to determine if the compound selectively inhibits certain PDE types over others. Research indicates that SCH-51866 is a relatively selective PDE1/5 inhibitor. medchemexpress.comnih.govcapes.gov.brnih.gov While potent against PDE1 and PDE5, it shows much weaker potency against other isoforms like PDE2A3 (IC50 1.32 µM) and PDE3 Cat (IC50 17.27 µM extrapolated value). nih.gov SCH-51866 has also been shown to inhibit PDE10A with an IC50 of 1.0 µM. pnas.orgnih.gov One study highlighted a selectivity of over 300-fold for PDE1 over PDE5, although other sources report similar potency against both. frontiersin.orgresearchgate.net

EnzymeSCH-51866 IC50 (µM)
PDE1A3 (cAMP)0.07
PDE2A31.32
PDE3 Cat17.27*
PDE4 Cat>100
PDE5 Cat2.84
PDE10A1.0

*Extrapolated value. Data compiled from multiple sources. nih.govpnas.orgnih.gov

Off-Target Profiling (e.g., Cerep Diversity Panel)

Beyond PDE isoforms, SCH-51866 has been screened against a broader panel of targets to assess potential off-target activities that could lead to unintended pharmacological effects. The Cerep diversity panel is one such platform used for this purpose, screening against a variety of CNS-relevant targets. nih.gov Screening at a concentration of 10 µM in the Cerep diversity panel showed low off-target activity, with submaximal inhibition observed for only a few targets, including the α2-adrenergic receptor (88% inhibition), NK3 receptor (57% inhibition), site 2 of the Na2+-channel (66% inhibition), and human choline (B1196258) transporter (94% inhibition). nih.gov These findings suggest a relatively clean off-target profile at concentrations relevant to PDE inhibition. nih.gov Cerep, now part of Eurofins Pharma Discovery Services, provides target profiling services including GPCR and other target binding and activity assays. eurofins.com

Cellular Assays

Cellular assays are used to investigate the effects of SCH-51866 in a more complex biological context, using intact cells. These assays can provide insights into the functional consequences of PDE inhibition.

Platelet Aggregation and Adhesion Studies

SCH-51866 has been evaluated for its effects on platelet function, which is relevant given the role of cyclic nucleotides in platelet activation. Studies using washed human platelets have shown that SCH-51866 inhibits collagen-induced platelet aggregation with an IC50 of 10 µM. medchemexpress.comnih.govcapes.gov.br It also attenuated the adhesion of 111indium-labeled platelets to injured rat aortas. nih.govcapes.gov.br These effects are associated with significant increases in platelet cyclic guanosine (B1672433) monophosphate (cGMP) levels. nih.govcapes.gov.br

In Vivo Preclinical Models

In vivo studies using animal models are essential to evaluate the effects of SCH-51866 in a living organism, assessing its pharmacokinetic profile and therapeutic potential in disease models. Preclinical studies have been conducted using spontaneously hypertensive rats (SHRs) and mouse models of Huntington's disease.

In SHRs, SCH-51866 has been shown to prevent neointimal formation in balloon catheter-injured carotid arteries and elicit a dose-dependent reduction in blood pressure. medchemexpress.comnih.govcapes.gov.br

In the R6/2 mouse model of Huntington's disease, SCH-51866 was evaluated for its ability to modify disease progression after chronic oral administration. nih.govplos.orgplos.org Despite a favorable pharmacokinetic profile suggesting sufficient brain penetration to inhibit PDE1, chronic administration of SCH-51866 did not ameliorate disease progression in this model across various endpoints, including motor, cognitive, and structural assessments. nih.govplos.org Pharmacokinetic analysis in mice showed moderate plasma clearance and high volume of distribution, with measurable concentrations in the brain following oral administration. nih.gov

Rodent Models of Neurological Disorders (e.g., R6/2 Mouse Model of HD)

Rodent models, particularly the R6/2 mouse model of Huntington's disease (HD), have been used to evaluate the effects of SCH-51866 in the context of neurological disorders. The R6/2 model is a widely used model for HD, a neurodegenerative disorder caused by a mutation in the Huntingtin gene. plos.orgresearchgate.netplos.orgplos.org Studies have investigated whether SCH-51866, as a PDE1/5 inhibitor, could modify disease progression in this model. wikipedia.orgplos.orgresearchgate.netplos.orgplos.orgnih.govresearchgate.netfrontiersin.orgnih.govnih.gov

Research findings indicate that chronic oral administration of SCH-51866 in the R6/2 mouse model did not ameliorate disease progression across a variety of endpoints relevant to HD pathophysiology, including motor, cognitive, and structural endpoints. nih.govnih.gov Specifically, no significant beneficial role for SCH-51866 was observed in either motor or cognitive behavioral tasks in this model. researchgate.netnih.govescholarship.org Furthermore, there was no improvement in brain volume in the striatum or cortex of R6/2 mice treated with SCH-51866, and survival analysis showed no survival benefit compared to vehicle-treated R6/2 animals and wild-type controls. nih.gov

Rodent Models of Cardiovascular Conditions (e.g., Spontaneously Hypertensive Rats)

SCH-51866 has also been investigated in rodent models of cardiovascular conditions, such as spontaneously hypertensive rats (SHRs). medchemexpress.comnih.govcapes.gov.br These studies aim to understand its effects on blood pressure and vascular health.

In SHRs, SCH-51866 has been shown to prevent neointimal formation in balloon catheter-injured carotid arteries. medchemexpress.comnih.govcapes.gov.br Additionally, SCH-51866 elicited a dose-dependent reduction in blood pressure in SHRs. nih.govcapes.gov.br These findings suggest that the inhibition of PDE1 and PDE5 isozymes by SCH-51866 may exert antiplatelet and vascular protective effects. nih.govcapes.gov.br

Pharmacodynamic Assessment of Cyclic Nucleotide Levels (e.g., Microdialysis)

Pharmacodynamic studies involving SCH-51866 have included the assessment of cyclic nucleotide levels, such as cyclic guanosine monophosphate (cGMP) and cyclic adenosine (B11128) monophosphate (cAMP). nih.goviu.edumpg.de Microdialysis is a technique that has been utilized in these assessments. nih.govmicrodialysis.com

Studies have shown that doses of SCH-51866 that inhibited platelet adhesion caused significant increases in platelet cGMP levels. nih.govcapes.gov.brresearchgate.net Microdialysis studies have been conducted to evaluate the effects of SCH-51866 on cAMP and cGMP levels, particularly in brain regions like the striatum. nih.govmpg.de Research indicates that SCH-51866 is capable of modulating cyclic nucleotide levels. nih.govmpg.de For instance, PDE1, which is inhibited by SCH-51866, can hydrolyze both cAMP and cGMP, and its inhibition can lead to increased levels of these cyclic nucleotides. nih.govmpg.deaustinpublishinggroup.com

Neurophysiological Techniques

Neurophysiological techniques have been employed to investigate the effects of SCH-51866 on neuronal function and synaptic plasticity.

Electrophysiological Recordings in Brain Slices (e.g., Hippocampal Synaptic Plasticity)

Electrophysiological recordings in brain slices, including assessment of hippocampal synaptic plasticity such as long-term potentiation (LTP), have been used in SCH-51866 research. nih.govfrontiersin.orgresearchgate.netnih.govescholarship.orgdntb.gov.uadntb.gov.uaembopress.org These techniques allow for the examination of how SCH-51866 affects synaptic transmission and plasticity in specific brain regions.

Studies evaluating SCH-51866 in acute hippocampal slices from R6/2 mice have assessed its impact on basal synaptic transmission and paired-pulse facilitation (PPF). nih.gov While SCH-51866 did not significantly reduce elevated basal synaptic transmission, PPF was significantly restored to wild-type levels. nih.gov This suggests a modest reduction in glutamate (B1630785) release probability after PDE1 inhibition. nih.gov However, application of SCH-51866 did not result in an amplitude of LTP significantly different from slices recorded without the compound. nih.gov This indicates that SCH-51866 did not improve electrophysiological parameters, including impaired LTP, in hippocampal slices from R6/2 animals at a concentration sufficient to inhibit PDE1. nih.gov

Future Directions and Unanswered Questions in Sch 51866 Research

Comprehensive Understanding of Isoform-Specific Roles in Different Tissues

Phosphodiesterase 1 (PDE1) is a family of calcium/calmodulin-dependent PDEs comprising three known isoforms: PDE1A, PDE1B, and PDE1C. These isoforms exhibit distinct tissue distribution patterns and play specific roles in regulating intracellular cyclic nucleotide levels (cAMP and cGMP) oup.comresearchgate.netfrontiersin.orgnih.govcapes.gov.br. PDE1A and PDE1C are found in both the brain and peripheral tissues, while PDE1B is predominantly expressed in the brain, particularly in areas associated with learning and memory researchgate.netfrontiersin.orgcapes.gov.bracs.org. SCH-51866 has been characterized as an inhibitor of PDE1 and PDE5, with some studies also noting inhibition of PDE2 and PDE9 at higher concentrations wikipedia.orgnih.govmedchemexpress.comcore.ac.ukresearchgate.netpnas.org.

Exploration of Potential Synergistic Effects with Other Modulatory Agents

The intricate nature of cyclic nucleotide signaling pathways suggests that modulating multiple components simultaneously could lead to synergistic effects. Research with other PDE inhibitors has demonstrated additive and synergistic outcomes, such as the combined inhibition of PDE3 and PDE4 which has shown anti-inflammatory and bronchodilatory effects oup.comkoreascience.kr. Given that SCH-51866 inhibits both PDE1 and PDE5, and potentially other PDEs, exploring its synergistic potential with inhibitors of other PDE families or with agents that modulate adenylyl cyclase or guanylyl cyclase activity represents a promising avenue for future research google.com.

While a patent mentions SCH-51866 in the context of synergistic combinations of PDE inhibitors and cyclase agonists for treating conditions like pulmonary hypertonia, detailed research findings on specific synergistic effects involving SCH-51866 in combination therapies are limited in the provided literature google.com. Future studies could investigate whether co-administration of SCH-51866 with modulators of cAMP or cGMP synthesis, or with inhibitors of other PDEs, could enhance desired therapeutic effects or broaden its range of potential applications. Understanding the molecular mechanisms underlying any observed synergy would be critical for developing rational combination strategies.

Advanced Computational Modeling for SAR Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity and for guiding the design of novel analogs with improved properties. While some information exists regarding the PDE inhibitory activity of SCH-51866, a detailed understanding of the specific structural features that contribute to its potency and selectivity across different PDE isoforms is not fully elucidated in the provided context.

Advanced computational modeling techniques, such as molecular docking, quantitative structure-activity relationships (QSAR), and molecular dynamics simulations, can provide valuable insights into the binding interactions of SCH-51866 with the catalytic sites of various PDE isoforms researchgate.netnih.govopenresearchlibrary.orgresearchgate.net. Although computational biology has been utilized in research involving SCH-51866, the specifics of detailed computational SAR studies for this particular compound are not extensively reported iu.edu. Applying these computational approaches could help to precisely map the interactions between SCH-51866 and its targets, explain its observed selectivity profile, and facilitate the rational design of novel compounds with enhanced potency, selectivity for specific PDE isoforms, or improved pharmacokinetic properties.

Investigation of Broader Biological Contexts Beyond Current Applications

Initial research on SCH-51866 has explored its effects in areas such as cardiovascular function, platelet aggregation, and in a model of Huntington's disease nih.govmedchemexpress.comkoreascience.krresearchgate.netplos.org. SCH-51866 has been shown to inhibit collagen-induced human platelet aggregation and prevent neointimal formation in a rat model medchemexpress.comresearchgate.net. However, its evaluation in the R6/2 mouse model of Huntington's disease did not show a modification of disease progression wikipedia.orgnih.govplos.orgresearchgate.netresearchgate.netfrontiersin.org.

Given the diverse roles of PDE1 and PDE5 in cellular signaling and the potential for SCH-51866 to also inhibit other PDEs like PDE2 and PDE9, there is a need to investigate its effects in a broader range of biological contexts oup.comnih.govcore.ac.uk. For example, PDE1 inhibitors are being explored for their potential in treating neurodegenerative disorders such as Alzheimer's disease, given the importance of cyclic nucleotide signaling in cognitive function researchgate.netfrontiersin.org. Future research could explore the potential of SCH-51866 or its optimized analogs in other neurological conditions, inflammatory processes, or other diseases where dysregulation of cAMP and cGMP signaling mediated by PDE1, PDE5, or other inhibited PDEs is implicated. Expanding the investigation into additional disease models and biological systems would help to fully assess the therapeutic potential of SCH-51866.

Q & A

Q. How should researchers address ethical concerns in animal studies involving Sch-51866?

  • Methodological Answer :
  • 3Rs Framework : Apply Replacement (cell-based models), Reduction (statistical power analysis), and Refinement (minimizing distress) .
  • Institutional Oversight : Obtain approval from ethics committees and adhere to ARRIVE guidelines for reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.